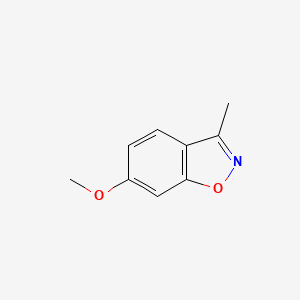

6-Methoxy-3-methyl-1,2-benzoxazole

描述

Benzoxazole Core Structure: Benzene-Oxazole Fusion

The benzoxazole core consists of a benzene ring fused to an oxazole heterocycle. The oxazole ring contains one oxygen atom at position 1 and one nitrogen atom at position 2, forming a planar, aromatic 10-π-electron system. The fusion creates a bicyclic structure with bond lengths and angles consistent with aromatic stabilization:

- Benzene ring : Six sp²-hybridized carbons with C–C bond lengths averaging 1.40 Å.

- Oxazole ring : A five-membered ring with O–C (1.36 Å), C–N (1.30 Å), and C–C (1.39 Å) bonds, confirming delocalized π-electron density.

The fused system exhibits significant resonance stabilization, with the nitrogen lone pair participating in aromatic conjugation rather than acting as a basic site.

Substituent Configuration: Methoxy and Methyl Group Positioning

The substituents are strategically positioned to minimize steric hindrance and maximize electronic effects:

- Methoxy group (–OCH₃) : Located at position 6 on the benzene ring, this electron-donating group enhances the electron density of the aromatic system through mesomeric (+M) effects.

- Methyl group (–CH₃) : Attached to position 3 of the oxazole ring, this substituent exerts a moderate electron-donating inductive (+I) effect, further stabilizing the heterocycle.

| Position | Substituent | Electronic Effect | Role in Stabilization |

|---|---|---|---|

| 6 | –OCH₃ | +M (mesomeric) | Aromatic activation |

| 3 | –CH₃ | +I (inductive) | Steric/electronic modulation |

Tautomeric Forms and Resonance Stabilization

While this compound does not exhibit classical keto-enol tautomerism due to its substitution pattern, the oxazole ring participates in resonance stabilization. Key resonance contributors include:

- Oxazole-centered resonance : The nitrogen lone pair delocalizes into the adjacent C–O bond, creating partial double-bond character (N=C–O).

- Benzene-to-oxazole conjugation : π-Electron density from the benzene ring extends into the oxazole system, reinforcing aromaticity.

The methoxy group at position 6 further stabilizes the system through hyperconjugation, while the methyl group at position 3 minimizes steric strain, allowing optimal orbital overlap. These features collectively enhance the compound’s thermal and chemical stability, as evidenced by its solid-state persistence at room temperature.

属性

CAS 编号 |

73344-39-5 |

|---|---|

分子式 |

C9H9NO2 |

分子量 |

163.17 g/mol |

IUPAC 名称 |

6-methoxy-3-methyl-1,2-benzoxazole |

InChI |

InChI=1S/C9H9NO2/c1-6-8-4-3-7(11-2)5-9(8)12-10-6/h3-5H,1-2H3 |

InChI 键 |

GMZZMISVDRRRIR-UHFFFAOYSA-N |

SMILES |

CC1=NOC2=C1C=CC(=C2)OC |

规范 SMILES |

CC1=NOC2=C1C=CC(=C2)OC |

产品来源 |

United States |

科学研究应用

6-Methoxy-3-methyl-1,2-benzoxazole is a benzoxazole derivative that has applications in various scientific research fields . Benzoxazoles are bicyclic planar molecules extensively used as starting materials in mechanistic approaches to drug discovery and exhibit a broad range of biological activities .

General properties

- Formula : C9H9NO2

- Molecular Weight : 163.174 g/mol

Scientific Research Applications

- Antibacterial Agents: Benzisoxazoles, which are structurally related to benzoxazoles, have demonstrated antimicrobial activity . A naturally occurring 1,2-benzisoxazole exhibited minimum inhibitory concentrations as low as 6.25 μg ml−1 against clinical strains of multi-drug resistant Acinetobacter baumannii .

- Anticancer Research: Benzoxazole derivatives have shown cytotoxic effects on various cancer cell lines, including breast, lung, liver, prostate, colorectal, oral, and melanoma cells . These derivatives can be further explored for their potential as anticancer agents .

- Enzyme Inhibition: Benzoxazoles may act as inhibitors for specific enzymes relevant in metabolic pathways.

- Drug Discovery: Benzoxazoles are crucial in connecting synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas, serving as a starting material for different mechanistic approaches in drug discovery .

- Pharmacokinetics and Metabolism Studies: Analytical techniques are essential for studying the pharmacokinetics and metabolism of drugs, including benzoxazole derivatives .

相似化合物的比较

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties

Spectral and Physical Properties

- Methoxy vs. Bromo Substituents : The methoxy group in this compound results in distinct UV-Vis and NMR spectral profiles compared to bromo-substituted analogues. For example, the ¹³C NMR signal for C6 in the methoxy derivative appears at ~160 ppm, whereas C6 in 6-bromo-1,2-benzoxazole resonates at ~120 ppm due to electronegativity differences .

- Isomer Differentiation : Mass spectrometry and ¹³C NMR effectively distinguish 6-methoxy-3-(2'-thienyl)-1,2-benzisoxazole from its isomer, 6-methoxy-2-(2'-thienyl)-1,3-benzoxazole, based on fragmentation patterns and chemical shift disparities .

准备方法

Cyclization of 2-Aminophenol Derivatives with Aldehydes

The most widely reported approach involves the reaction of 2-aminophenol derivatives bearing substituents (e.g., methoxy, methyl) with appropriate aldehydes under catalytic conditions.

- Catalysts: Magnetic solid acid nanocatalysts ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]), nano-ZnO, nickel-supported silica, and ionic liquid-based magnetic nanoparticles (LAIL@MNP) have been used effectively.

- Reaction Conditions: Typically conducted in water, ethanol, or under solvent-free conditions with ultrasound or reflux heating.

- Yields: High yields ranging from 79% to 98% have been reported, with short reaction times (20 min to 1.5 hours).

| Step | Reactants | Catalyst | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-Aminophenol + 6-methoxy-3-methylbenzaldehyde | Magnetic solid acid nanocatalyst | Reflux in water, 45 min | 79–89 | Catalyst reusable for 4 runs |

| 2 | 2-Aminophenol + substituted aldehyde | Ni supported silica (20 mol%) | EtOH, room temperature, 1.5 h | 98 | Simple workup, eco-friendly |

| 3 | 2-Aminophenol + aldehyde | LAIL@MNP | Solvent-free, ultrasound, 30 min at 70 °C | ~90 | Catalyst magnetically recoverable |

Data synthesized from multiple studies on benzoxazole synthesis.

Nanocatalyst-Mediated Green Synthesis

- LAIL@MNP Catalyst: An ionic liquid immobilized on magnetic nanoparticles catalyzes the condensation of 2-aminophenol and aldehydes under ultrasound irradiation. This method offers solvent-free conditions, easy catalyst recovery, and high conversion rates.

- Mechanism: The catalyst activates the aldehyde carbonyl group, facilitating imine formation with 2-aminophenol, followed by intramolecular cyclization and air oxidation to yield benzoxazole.

- Mild reaction conditions (70 °C)

- Solvent-free, reducing environmental impact

- Catalyst reusable up to 5 cycles without loss of activity

Metal-Catalyzed One-Pot Synthesis

- Nickel-Supported Silica Catalyst: Demonstrated efficient catalytic activity for benzoxazole synthesis at room temperature in ethanol, achieving up to 98% yield.

- Procedure: Mixing 2-aminophenol and substituted aldehydes with Ni-SiO2 catalyst, stirring at ambient temperature, followed by simple filtration and purification.

- Benefits: Economical, environmentally friendly, and operationally simple.

Experimental Data Summary Table

| Method No. | Catalyst Type | Substrates | Solvent/Conditions | Reaction Time | Yield (%) | Catalyst Reusability | Key Notes |

|---|---|---|---|---|---|---|---|

| 1 | Magnetic solid acid nanocatalyst | 2-Aminophenol + aldehyde | Water, reflux | 45 min | 79–89 | 4 runs | High yield, easy separation |

| 2 | LAIL@MNP (ionic liquid nanoparticle) | 2-Aminophenol + aldehyde | Solvent-free, ultrasound, 70 °C | 30 min | ~90 | 5 runs | Green method, magnetically recoverable |

| 3 | Ni supported silica | 2-Aminophenol + substituted aldehyde | Ethanol, room temperature | 1.5 h | 98 | Multiple uses | Simple workup, eco-friendly |

| 4 | Nano-ZnO | 2-Aminophenol + 1-formyl pyridoindole | DMF, 100 °C | Variable | Moderate | Not specified | Higher temperature, moderate yield |

Industrial and Practical Considerations

- Catalyst Recovery and Reuse: Magnetic nanocatalysts and supported metal catalysts enable easy separation and reuse, enhancing cost-effectiveness.

- Reaction Conditions: Mild and solvent-free or aqueous media conditions reduce environmental hazards and simplify purification.

- Atom Economy: Methods avoiding strong oxidants and using oxygen from air as the oxidant improve atom economy and sustainability.

- Scalability: The simplicity and mildness of these methods suggest good potential for scale-up in industrial applications.

常见问题

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 6-Methoxy-3-methyl-1,2-benzoxazole?

- Methodological Answer : The compound can be synthesized via condensation reactions using precursors like 5-(2-benzoxazole)-1,3-phenylenediamine with trimellitic anhydride in glacial acetic acid, as demonstrated in benzoxazole-containing monomer syntheses . For regioselective functionalization, nitrosation reactions with NaNO₂ under acidic conditions (HCl/MeOH) are effective for introducing azido groups, though rigorous temperature control (0°C) and light protection are critical . Purification typically involves column chromatography and recrystallization.

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- 13C NMR : To confirm methoxy and methyl group positions (e.g., 6-methoxy derivatives show distinct shifts at ~55 ppm for OCH₃) .

- Mass Spectrometry (EI) : High-resolution MS resolves isomeric ambiguities (e.g., distinguishing benzoxazole vs. benzothiazole derivatives via fragmentation patterns) .

- X-ray Crystallography : Refinement with SHELXL reveals bond deviations (e.g., planar isoxazole rings with <0.03 Å deviations) and torsional angles (e.g., substituents at ~70° dihedral angles relative to the benzoxazole core) .

Q. What are the key crystallographic parameters for analyzing this compound?

- Methodological Answer : Monoclinic systems (space group P2₁/c) with unit cell dimensions a = 13.2075 Å, b = 6.5888 Å, c = 15.1224 Å, and β = 103.738° are typical . Use ORTEP-3 for thermal ellipsoid visualization and SHELX for refining non-bonded interactions (e.g., Cl⋯H distances of 3.1169 Å causing angular distortions) .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data?

- Methodological Answer :

- Intramolecular Strain : Discrepancies in bond angles (e.g., C3–C3a–C4 = 138.2° vs. expected 120°) may arise from steric repulsions (e.g., H⋯H distances <2.25 Å) . Validate via DFT calculations (B3LYP/6-311+G(d,p)) to compare experimental and theoretical geometries.

- Dynamic Effects : Temperature-dependent NMR or variable-temperature XRD can assess conformational flexibility impacting spectral vs. solid-state data .

Q. What computational strategies predict the reactivity of this compound in medicinal chemistry?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., sodium channels, inspired by zonisamide analogs) .

- QM/MM Simulations : Evaluate electron density redistribution at the methoxy group to predict sites for electrophilic substitution (e.g., para to OCH₃) .

- Reaction Thermochemistry : Leverage NIST data for enthalpy calculations (ΔrH°) of derivatization pathways (e.g., bromination at C5).

Q. How can researchers optimize experimental phasing for derivatives with poor diffraction?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。